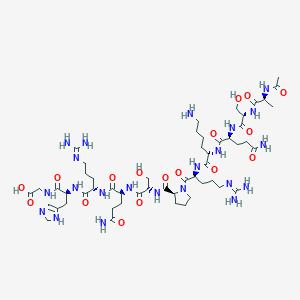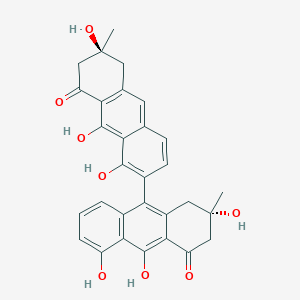
Mifepristone methochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RU 486 Methochloride involves several steps, starting from the basic steroid structure. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate these substitutions .
Industrial Production Methods
Industrial production of RU 486 Methochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification . The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
RU 486 Methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites that retain some of the biological activity of the parent compound . These metabolites are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
RU 486 Methochloride has a wide range of scientific research applications:
Wirkmechanismus
RU 486 Methochloride exerts its effects by binding to progesterone receptors, thereby blocking the action of progesterone . This leads to the degeneration of the endometrial lining, cervical softening, and increased uterine contractions . The compound also interacts with glucocorticoid receptors, inhibiting their activity and contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
RU 486 Methochloride is unique in its dual action as both an antiprogestogen and antiglucocorticoid . Similar compounds include:
Onapristone: Another antiprogestogen with similar applications but different pharmacokinetic properties.
Ulipristal acetate: Used for emergency contraception and has a different mechanism of action.
Levonorgestrel: A progestin used in various contraceptive methods but lacks the antiglucocorticoid activity.
RU 486 Methochloride stands out due to its high binding affinity and unique receptor interactions, making it a valuable compound in both clinical and research settings .
Eigenschaften
CAS-Nummer |
109345-60-0 |
|---|---|
Molekularformel |
C30H38ClNO2 |
Molekulargewicht |
480.1 g/mol |
IUPAC-Name |
[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |
InChI-Schlüssel |
BOYVMWBEQCZPAM-YHBHNODXSA-M |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Isomerische SMILES |
CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Kanonische SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Synonyme |
mifepristone methochloride RU 486 methochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















